SP-420 Demonstrates 5-Fold Higher Iron-Clearing Efficiency (ICE) Than Parent Desferrithiocin in a Rodent Model
In a direct head-to-head comparison within the same study, SP-420 (compound 6) exhibited an iron-clearing efficiency (ICE) of 26.7 ± 4.7% in a bile duct-cannulated rodent model when administered orally at a dose of 300 μmol/kg [1]. This represents a 5-fold increase in efficiency compared to the parent compound, desferrithiocin (DFT, compound 1), which had an ICE of only 5.5 ± 3.2% at a dose of 150 μmol/kg in the same model [1]. The ICE metric represents the percentage of the theoretical maximum iron excretion achieved by the chelator over a 48-hour collection period, providing a standardized measure of in vivo chelation potency [1].
| Evidence Dimension | Iron-Clearing Efficiency (ICE) in Rodent Model |
|---|---|
| Target Compound Data | ICE = 26.7 ± 4.7% |
| Comparator Or Baseline | Desferrithiocin (DFT, compound 1): ICE = 5.5 ± 3.2% |
| Quantified Difference | ~5-fold higher ICE for SP-420 |
| Conditions | Bile duct-cannulated rodent model; SP-420 administered orally at 300 μmol/kg; DFT administered orally at 150 μmol/kg; 48-hour collection period. |
Why This Matters
This quantifiable 5-fold increase in iron-clearing efficiency directly supports the selection of SP-420 over unmodified desferrithiocin for in vivo studies requiring potent oral iron chelation.
- [1] Bergeron RJ, Bharti N, Wiegand J, McManis JS, Singh S, Abboud KA. The impact of polyether chain length on the iron clearing efficiency and physiochemical properties of desferrithiocin analogues. J Med Chem. 2010 Apr 8;53(7):2843-53. (See Table 1). View Source
